Home > Products > Screening Compounds P73671 > Inolitazone dihydrochloride
Inolitazone dihydrochloride - 223132-38-5

Inolitazone dihydrochloride

Catalog Number: EVT-267187
CAS Number: 223132-38-5
Molecular Formula: C27H28Cl2N4O4S
Molecular Weight: 575.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Efatutazone Dihydrochloride is the dihydrochloride salt of efatutazone, an orally bioavailable agonist of peroxisome proliferator-activated receptor gamma (PPAR-gamma) with potential antineoplastic activity. Efatutazone binds to and activates PPAR-gamma, a nuclear hormone receptor and a ligand-activated transcription factor controling gene expression involved in macromolecule metabolism and cell differentiation, specifically adipocyte differentiation. Mediated through activation of PPAR-gamma, this agent is capable of inducing cell differentiation and apoptosis, thereby leading to a reduction in cellular proliferation.
Source and Classification

Inolitazone dihydrochloride is derived from the structural modifications of thiazolidinediones, a class of compounds known for their insulin-sensitizing properties. It is classified under the category of PPARγ agonists, which play critical roles in regulating glucose and lipid metabolism. The compound's chemical structure is associated with a CAS number of 223132-38-5, indicating its unique identification in chemical databases .

Synthesis Analysis

The synthesis of Inolitazone dihydrochloride involves several key steps that utilize various reagents and conditions to achieve the desired molecular configuration.

Technical Parameters

  • Solvents Used: Dry dichloromethane and acetonitrile are commonly employed.
  • Catalysts: Dimethylformamide serves as a catalyst in some reactions.
Molecular Structure Analysis

Inolitazone dihydrochloride possesses a complex molecular structure characterized by several functional groups that contribute to its biological activity.

  • Molecular Formula: C19_{19}H20_{20}Cl2_2N2_2O
  • Molecular Weight: 375.28 g/mol
  • Structural Features:
    • The compound contains a thiazolidinedione core, which is essential for its interaction with PPARγ.
    • It exhibits stereochemistry that is crucial for its agonistic activity, with specific configurations at various chiral centers influencing its pharmacological effects.

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to confirm the structure of Inolitazone dihydrochloride, providing insights into its conformation and spatial arrangement of atoms .

Chemical Reactions Analysis

Inolitazone dihydrochloride participates in various chemical reactions that are pivotal for its synthesis and potential biological activity:

  1. Nucleophilic Substitution: The mesylate derivative undergoes nucleophilic attack by amines to form amides.
  2. Reduction Reactions: Intermediates can be reduced using reagents like DIBAL-H (Diisobutylaluminum hydride) to facilitate structural modifications.
  3. Acid-Base Reactions: The compound's synthesis often involves acid-base chemistry, particularly in the formation of acid chlorides from carboxylic acids.

These reactions highlight the versatility of Inolitazone dihydrochloride in synthetic organic chemistry and its potential for further derivatization.

Mechanism of Action

The mechanism by which Inolitazone dihydrochloride exerts its effects primarily involves activation of PPARγ, a nuclear receptor that regulates gene expression related to glucose and lipid metabolism.

  • Activation Pathway:
    • Upon binding to PPARγ, Inolitazone dihydrochloride induces conformational changes that facilitate the recruitment of coactivators.
    • This process leads to the transcriptional activation of target genes involved in insulin sensitivity and fat cell differentiation.

Relevant Data

  • The compound has demonstrated an IC50 value of approximately 0.8 nM in inhibiting cell growth in vitro, indicating potent biological activity .
Physical and Chemical Properties Analysis

Inolitazone dihydrochloride exhibits distinct physical and chemical properties that influence its behavior in biological systems:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and dichloromethane but less soluble in water.
  • Stability: Stability under various pH conditions needs consideration during formulation for therapeutic use.

These properties are critical for determining the appropriate administration routes and formulations for research applications.

Applications

Inolitazone dihydrochloride has several promising applications in scientific research:

  1. Metabolic Disorders: Due to its role as a PPARγ agonist, it is being investigated for potential use in treating Type II diabetes by enhancing insulin sensitivity.
  2. Cancer Research: The compound shows promise as an antineoplastic agent, particularly in inhibiting tumor growth in models of anaplastic thyroid carcinoma .
  3. Cellular Studies: It is used extensively in vitro to study cellular mechanisms related to growth inhibition and metabolic regulation.
Introduction to Inolitazone Dihydrochloride in Academic Research

Nomenclature and Historical Context in Pharmacological Development

Inolitazone dihydrochloride (CAS No. 223132-38-5), systematically named as 5-((4-((6-(4-amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl)methoxy)phenyl)methyl)-2,4-thiazolidinedione dihydrochloride, is a high-affinity PPARγ agonist developed for oncological and metabolic research. It is synonymously designated as Efatutazone dihydrochloride, CS-7017 dihydrochloride, or RS5444 dihydrochloride across scientific literature [1] [7]. The compound features a thiazolidinedione core—a hallmark of PPARγ-targeting agents—and a benzimidazole-derived side chain optimized for receptor binding affinity [4]. Its molecular formula is C₂₇H₂₈Cl₂N₄O₄S, with a molecular weight of 575.51 g/mol [4] [7].

Historically, Inolitazone emerged in the early 2000s as part of efforts to develop potent PPARγ agonists with improved selectivity and anticancer properties. Early preclinical studies highlighted its nanomolar-range efficacy (IC₅₀ = 0.8 nM for growth inhibition), significantly surpassing first-generation thiazolidinediones like troglitazone (IC₅₀ = 1,412 nM) [1]. Clinical development targeted advanced solid tumors, including anaplastic thyroid cancer (ATC), where it reached Phase I trials in combination with paclitaxel [7]. However, further development was discontinued due to strategic reasons rather than efficacy failures, positioning it primarily as a research tool for PPARγ signaling studies [7].

Table 1: Chemical Identifiers of Inolitazone Dihydrochloride

Identifier TypeValue
Systematic Name5-((4-((6-(4-Amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazol-2-yl)methoxy)phenyl)methyl)-2,4-thiazolidinedione dihydrochloride
CAS Number223132-38-5
SynonymsEfatutazone dihydrochloride; CS-7017 dihydrochloride; RS5444 dihydrochloride
Molecular FormulaC₂₇H₂₈Cl₂N₄O₄S
SMILES NotationO=C(N1)SC(CC2=CC=C(OCC3=NC4=CC=C(OC5=CC(C)=C(N)C(C)=C5)C=C4N3C)C=C2)C1=O.Cl.Cl
Research CodesMedChemExpress HY-14792B

Role of PPARγ Agonism in Modern Therapeutic Research

Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-dependent transcription factor central to glucose metabolism, adipogenesis, and inflammation. As a nuclear receptor, it forms heterodimers with retinoid X receptors (RXR) and binds to peroxisome proliferator response elements (PPREs), regulating genes like p21WAF1/CIP1, adiponectin, and GLUT4 [3] [6]. PPARγ activation induces insulin sensitization and anti-inflammatory responses, making it a target for metabolic disorders (e.g., type 2 diabetes) and cellular dysregulation in cancer [3] [8].

Natural and synthetic PPARγ agonists demonstrate distinct binding modes. Full agonists (e.g., rosiglitazone) stabilize the activation helix (H12) in the ligand-binding domain, recruiting coactivators like CBP/p300. In contrast, partial agonists like natural compounds (e.g., amorfrutins) or selective modulators (SPPARMs) induce alternative conformational changes, triggering subsets of target genes [3] [5]. This selectivity mitigates classic thiazolidinedione side effects (e.g., fluid retention, weight gain) while retaining therapeutic benefits [8].

Table 2: PPARγ Agonists in Research Context

Agonist ClassRepresentative CompoundPPARγ EC₅₀/IC₅₀Key Research Applications
Full Synthetic AgonistsRosiglitazoneEC₅₀ = 65 nMType 2 diabetes; Insulin resistance
TroglitazoneEC₅₀ = 631 nMDiscontinued due to hepatotoxicity
High-Affinity AgonistsInolitazoneEC₅₀ = 1 nMOncological PPARγ modulation
Natural Partial AgonistsMagnolol~10 μMNeuroinflammation; Metabolic syndrome
Dual PPARα/γ AgonistsTesaglitazarPPARγ EC₅₀ = 20 nMDyslipidemia; Glycemic control

Inolitazone exemplifies a high-affinity synthetic agonist with unique therapeutic potential. Its binding stabilizes H12 and recruits coactivators, but transcriptomic analyses reveal selective upregulation of antiproliferative genes (e.g., p21) over adipogenic ones [1] [6]. This biased agonism positions it as a candidate for pathologies where cell cycle arrest dominates therapeutic outcomes, such as thyroid cancers or neuroinflammatory diseases [6] [7].

Mechanism of Action in Cellular Systems

Inolitazone’s PPARγ-dependent activity is evident in transient transfection assays. At 10 nM, it activates PPRE-driven luciferase reporters in PPARγ-expressing cells (EC₅₀ = 1 nM), with negligible effects on PPARα or PPARδ isoforms [1]. Silencing PPARγ abolishes its bioactivity, confirming target specificity. Mechanistically:

  • Cell Cycle Arrest: Upregulates p21WAF1/CIP1, inducing G1-phase arrest in anaplastic thyroid cancer cells (DRO lineage). p21 knockdown restores proliferation, confirming this pathway’s necessity [1].
  • Transcriptional Regulation: Enhances PPARγ-RXRα binding to PPREs in promoters of metabolic (e.g., GLUT4) and tumor-suppressive genes [3] [6].
  • Antiproliferative Effects: Inhibits tumor growth by 94.4% (vs. controls) in xenograft models at 0.025% dietary concentration, correlating with p21 induction in vivo [1].

Research Findings in Disease Models

Oncological Applications:Inolitazone synergizes with taxanes in anaplastic thyroid cancer (ATC). Preclinical studies show that combining 40 μM Inolitazone with paclitaxel reduces ATC tumor growth additively, attributed to PPARγ-mediated apoptosis and p21-driven cytostasis [1] [7]. In xenografts, 0.025% dietary Inolitazone suppresses DRO tumor development by 68.9% post-implantation [1].

Neuroinflammation and Metabolism:Though less studied than pioglitazone or leriglitazone (a blood-brain barrier-penetrant agonist), Inolitazone’s PPARγ activation indirectly informs neuroresearch. PPARγ agonism represses NF-κB-driven inflammation (e.g., TNF-α, VCAM-1) in microglia and endothelial cells [5] [6]. For instance, pioglitazone requires PPARα for VCAM-1 suppression—a pathway potentially shared by Inolitazone given structural similarities [5].

Table 3: Preclinical Efficacy of Inolitazone Dihydrochloride

Disease ModelKey FindingsMolecular Mechanisms
Anaplastic Thyroid Cancer- 94.4% tumor growth inhibition (dietary 0.025%)- Synergy with paclitaxelp21 upregulation; PPARγ-dependent cell cycle arrest
Metabolic Dysregulation- Normalizes PPARγ target genes (adiponectin, GLUT4) in adipocytesPPRE transactivation; RXR heterodimerization
Endothelial Inflammation- Represses TNF-α-induced VCAM-1 (inferred from structural analogs)PPARα/γ crosstalk; NF-κB inhibition

Comparative Advantages in Research

Inolitazone’s ultra-high affinity (IC₅₀ = 0.8 nM) enables studies at lower concentrations than legacy TZDs, minimizing off-target effects [1] [4]. Its specificity avoids activating PPARα/δ, unlike dual agonists (e.g., tesaglitazar) linked to cardiovascular risks [8]. Consequently, it remains a precision tool for isolating PPARγ’s roles in carcinogenesis and immunometabolism.

Concluding Remarks

Inolitazone dihydrochloride bridges historical PPARγ research and contemporary targeted therapy development. Its well-defined nomenclature, high-affinity binding, and disease-specific efficacy underscore its utility in mechanistic studies. Future work may explore its potential in PPARγ-associated neuropathologies or as a scaffold for safer SPPARMs.

Properties

CAS Number

223132-38-5

Product Name

Inolitazone dihydrochloride

IUPAC Name

5-[[4-[[6-(4-amino-3,5-dimethylphenoxy)-1-methylbenzimidazol-2-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;dihydrochloride

Molecular Formula

C27H28Cl2N4O4S

Molecular Weight

575.5 g/mol

InChI

InChI=1S/C27H26N4O4S.2ClH/c1-15-10-20(11-16(2)25(15)28)35-19-8-9-21-22(13-19)31(3)24(29-21)14-34-18-6-4-17(5-7-18)12-23-26(32)30-27(33)36-23;;/h4-11,13,23H,12,14,28H2,1-3H3,(H,30,32,33);2*1H

InChI Key

WFIOHOJEIMQCEG-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5.Cl.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

CS 7017
CS-7017
CS7017
efatutazone
efatutazone hydrochloride
RS 5444
RS-5444
RS5444

Canonical SMILES

CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.